AT2R Versus AT1R Selectivity: 32.6-Fold Higher Affinity for AT2R Compared to Angiotensin II
In competitive radioligand binding assays using HEK-293 cells stably transfected with human AT1R or AT2R, Ang III demonstrated an IC50 of 0.648 nM at AT2R and 21.1 nM at AT1R, yielding a 32.6-fold selectivity for AT2R . In contrast, Ang II exhibited comparable high affinity for both receptor subtypes in the same assay system, with an AT2R rank order of CGP42112 > Ang II ≥ Ang III > Compound 21 ≥ PD123319 ≫ Ang IV > Ang-(1-7) [1]. This 32.6-fold AT2R selectivity is the defining pharmacological signature distinguishing Ang III from Ang II.
| Evidence Dimension | AT2R vs AT1R binding affinity (IC50) |
|---|---|
| Target Compound Data | AT2R IC50 = 0.648 nM; AT1R IC50 = 21.1 nM; AT2R/AT1R ratio = 32.6 |
| Comparator Or Baseline | Ang II: Comparable affinity for AT1R and AT2R; Ang IV: only modest AT2R affinity; Ang-(1-7): negligible AT2R affinity |
| Quantified Difference | Ang III is 32.6-fold more selective for AT2R over AT1R, whereas Ang II shows no significant selectivity |
| Conditions | HEK-293 cells stably transfected with human AT1R or AT2R; ¹²⁵I-[Sar¹Ile⁸]AngII competition binding |
Why This Matters
This receptor selectivity profile makes Ang III the endogenous ligand of choice for experiments requiring selective interrogation of AT2R-mediated signaling without concomitant AT1R activation.
- [1] Bosnyak S, Jones ES, Christopoulos A, Aguilar MI, Thomas WG, Widdop RE. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. Clin Sci (Lond). 2011;121(7):297-303. View Source
